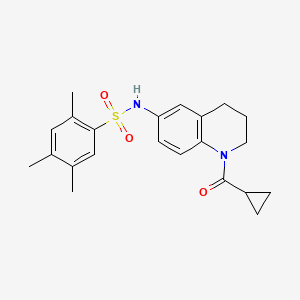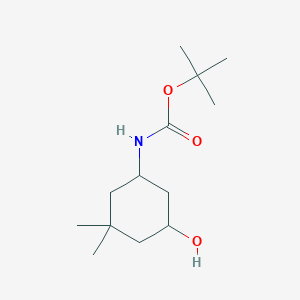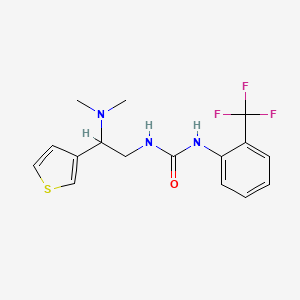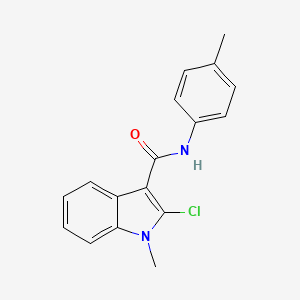![molecular formula C21H25N5O2 B2540336 8-(2-etilfenil)-3-isobutil-1,7-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 877643-85-1](/img/structure/B2540336.png)
8-(2-etilfenil)-3-isobutil-1,7-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: 2EPNA forma una fase amorfa muy estable al enfriamiento por fusión. Su buena capacidad de formación de vidrio surge del enlace de hidrógeno ácido-piridina en el estado amorfo. Estas propiedades lo hacen valioso para sistemas de liberación de fármacos, optoelectrónica y aplicaciones alimentarias .
- Aplicación: 2EPNA puede mejorar la solubilidad de estos fármacos debido a su estado metaestable. Sin embargo, su tendencia a cristalizar afecta la seguridad y eficacia del fármaco. Los investigadores exploran su uso en formulaciones farmacéuticas amorfas .
- Aplicación: Los grupos alquilo voluminosos en 2EPNA conducen a estructuras cristalinas de sintonía ácido-piridina. Este conocimiento ayuda a la ingeniería de cristales y guía el diseño de nuevos materiales .
- Aplicación: La síntesis de 2EPNA implica la alquilación del anillo fenilo. Comprender su reactividad y optimizar los parámetros de reacción puede conducir a rutas sintéticas mejoradas y rendimiento .
- Aplicación: Si bien 2EPNA no se menciona explícitamente, su estabilidad y naturaleza que contiene boro podrían explorarse para tales aplicaciones. La estabilidad en agua es un factor crítico .
- Aplicación: El análisis de la estructura cristalina de 2EPNA proporciona información sobre su comportamiento durante la cristalización. Este conocimiento informa el diseño de materiales y las consideraciones de estabilidad .
Materiales Amorfos y Formación de Vidrio
Mejora de la Solubilidad de los Fármacos
Ingeniería de Cristales y Motivos de Enlace de Hidrógeno
Química Sintética y Optimización de Reacciones
Portadores de Boro para la Terapia de Captura de Neutrones
Ciencia de Materiales y Análisis de Empaquetamiento de Cristales
Mecanismo De Acción
Target of Action
The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA nucleotide synthesis and are deeply involved in one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . For instance, it inhibits rhDHFR, an enzyme that plays a key role in the folate pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell proliferation .
Biochemical Pathways
The compound affects the folate pathway, which is vital for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides, which can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
As a result, it is more lipophilic and can enter cells through passive diffusion . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For example, studies have shown that cells treated with the compound display S-phase arrest and induction of apoptosis . The compound’s action also affects lysosomes and mitochondria, indicating that the induction of apoptosis occurs through a lysosome-nonmitochondrial pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, mutations in the reduced folate carrier and folate polyglutamylase can lead to tumor resistance to classical antifolates . As a nonclassical antifolate, this compound may be less susceptible to such resistance mechanisms
Propiedades
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-15-9-7-8-10-16(15)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQDFUIPCVCQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
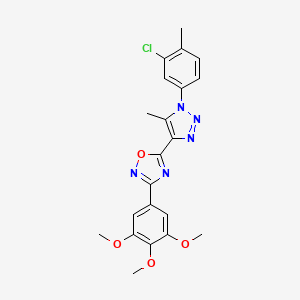

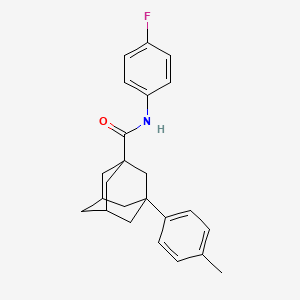
![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
![N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2540260.png)
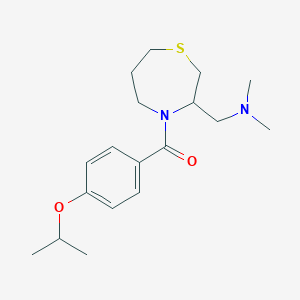
![5-bromo-2-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2540263.png)
